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molecular formula C9H7BrO3 B3039435 Methyl 2-bromo-6-formylbenzoate CAS No. 1056950-89-0

Methyl 2-bromo-6-formylbenzoate

Cat. No. B3039435
M. Wt: 243.05 g/mol
InChI Key: DZGUEAGZHYBMJT-UHFFFAOYSA-N
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Patent
US07049318B2

Procedure details

A suspension of 2-bromo-6-bromomethyl-benzoic acid methyl ester (21.8 mmol), N-methylmorpholine N-oxide (43.6 mmol) and 35 g powdered 4 Å molecular sieves in 350 mL acetonitrile was stirred for 1.5 h at room temperature. The reaction was filtered through a bed of silica, and the filtrate was purified on silica.
Quantity
21.8 mmol
Type
reactant
Reaction Step One
Quantity
43.6 mmol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([CH2:10]Br)=[CH:8][CH:7]=[CH:6][C:5]=1[Br:12].C[N+]1([O-])CC[O:18]CC1>C(#N)C>[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([CH:10]=[O:18])=[CH:8][CH:7]=[CH:6][C:5]=1[Br:12]

Inputs

Step One
Name
Quantity
21.8 mmol
Type
reactant
Smiles
COC(C1=C(C=CC=C1CBr)Br)=O
Name
Quantity
43.6 mmol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a bed of silica
CUSTOM
Type
CUSTOM
Details
the filtrate was purified on silica

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
COC(C1=C(C=CC=C1C=O)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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